molecular formula C10H13NO3 B1255619 3-(4-Aminophenyl)-2-methoxypropionic acid

3-(4-Aminophenyl)-2-methoxypropionic acid

Cat. No. B1255619
M. Wt: 195.21 g/mol
InChI Key: QLJYLJGYIDIJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminophenyl)-2-methoxypropionic acid, also known as 3-(4-Aminophenyl)-2-methoxypropionic acid, is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Aminophenyl)-2-methoxypropionic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Aminophenyl)-2-methoxypropionic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-(4-Aminophenyl)-2-methoxypropionic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

3-(4-aminophenyl)-2-methoxypropanoic acid

InChI

InChI=1S/C10H13NO3/c1-14-9(10(12)13)6-7-2-4-8(11)5-3-7/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

QLJYLJGYIDIJPT-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=C(C=C1)N)C(=O)O

synonyms

3-(4-aminophenyl)-2-methoxypropionic acid
GED-0507-34L

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Methoxy-3-(4-nitrophenyl)acrylic acid (6.7 g, 30 mmol) was taken up in methanol (700 ml) and THF (300 ml) and 10% Pd on C (wet basis) (0.67 g) was added. The mixture was hydrogenated at 45 psi for 43 mins, followed by repeated refills to 45-48 psi every hour for 3 hr and finally 48 psi for 18 hr. The resulting suspension was filtered through GF/F filter paper and the filter residue washed with MeOH (200 ml). The filtrates were concentrated to an off-white solid. The solid was slurried in IMS (75 ml) at 20° C. for 1.5 hr, filtered, and washed with IMS/heptane (1:2) (20 ml) and dried on the filter for 1 hr to afford (±)-2-methoxy-3-(4′-aminophenyl)-propionic acid as an off-white solid (5.1 g, 88% yield)
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Three

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